YM-201636 was developed as a research tool to study the functions of PIKfyve, which is crucial for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). The compound has an IC50 value of approximately 33 nM, indicating its potency in inhibiting PIKfyve activity. It selectively inhibits PIKfyve without affecting its yeast ortholog, demonstrating specificity that is valuable for experimental applications .
The synthesis of YM-201636 involves multi-step organic reactions typical for creating complex small molecules. While specific synthetic routes are not extensively detailed in the literature, it generally includes:
Technical parameters such as reaction temperatures, solvents, and catalysts are critical but not fully elaborated in the available literature.
YM-201636's molecular structure features a complex arrangement that contributes to its biological activity. Key characteristics include:
Crystallographic data or advanced computational modeling studies could provide further insights into its three-dimensional conformation and interaction with PIKfyve.
YM-201636 primarily participates in biochemical reactions involving the inhibition of phosphatidylinositol phosphate kinases. Notably:
The compound's effects on cellular metabolism can be quantitatively assessed using various assays to measure changes in lipid profiles or cell viability.
The mechanism of action for YM-201636 revolves around its ability to inhibit PIKfyve activity:
Data from studies indicate that this compound can effectively disrupt cellular homeostasis by altering lipid signaling pathways.
YM-201636 exhibits several notable physical and chemical properties:
These properties make YM-201636 suitable for various experimental applications in cell biology.
YM-201636 has diverse applications in scientific research:
YM201636 selectively targets phosphatidylinositol-3-phosphate 5-kinase (Phosphatidylinositol-3-Phosphate 5-Kinase), a lipid kinase responsible for converting phosphatidylinositol-3-phosphate to phosphatidylinositol 3,5-bisphosphate. This compound exhibits high specificity, with half-maximal inhibitory concentration values of 33 nanomolar for Phosphatidylinositol-3-Phosphate 5-Kinase versus 3.3 micromolar for phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha isoform, demonstrating approximately 100-fold selectivity [7].
YM201636 directly inhibits Phosphatidylinositol-3-Phosphate 5-Kinase catalytic activity, reducing cellular phosphatidylinositol 3,5-bisphosphate levels by >80% within 30 minutes of treatment [1] [5]. This disruption occurs dose-dependently, with differential effects on phosphatidylinositol-3-phosphate 5-kinase lipid products: At 10-25 nanomolar, YM201636 preferentially inhibits phosphatidylinositol 5-phosphate synthesis (phosphatidylinositol 5-phosphate), while higher concentrations (≥160 nanomolar) comparably inhibit both phosphatidylinositol 5-phosphate and phosphatidylinositol 3,5-bisphosphate production [2]. The depletion of phosphatidylinositol 3,5-bisphosphate impairs this lipid's function as a critical regulator of endolysosomal membrane homeostasis and ion channel modulation.
Phosphatidylinositol 3,5-bisphosphate reduction by YM201636 triggers massive vacuolation of endolysosomal compartments within 4 hours of treatment, characterized by swollen endosomes and lysosomes containing intravacuolar membranes and undigested inclusions [1] [5]. This disrupts multiple trafficking pathways:
Table 1: Molecular Targets of YM201636 in Cellular Systems
Target | Inhibitory Potency | Functional Consequence | Validation Method |
---|---|---|---|
Phosphatidylinositol-3-Phosphate 5-Kinase | Half-maximal inhibitory concentration = 33 nanomolar | Reduced phosphatidylinositol 3,5-bisphosphate/phosphatidylinositol 5-phosphate synthesis | Immunoprecipitation kinase assays [1] [7] |
Phosphatidylinositol-4,5-bisphosphate 3-Kinase Catalytic Subunit Alpha Isoform | Half-maximal inhibitory concentration = 3.3 micromolar | Impaired insulin signaling | Glucose uptake assays [2] [7] |
Two-Pore Channel 2 | Half-maximal inhibitory concentration = 0.16 micromolar | Blocked calcium release | Electrophysiology [10] |
Class 1A Phosphatidylinositol-4,5-bisphosphate 3-Kinase | Complete inhibition at 160 nanomolar | Suppressed glucose transporter type 4 translocation | Lipid kinase assays [2] |
YM201636 treatment increases microtubule associated protein 1 light chain 3 alpha-II levels by 3-5 fold in multiple cell types, including hippocampal neurons, hepatocarcinoma (HepG2, Huh-7), and nonsmall cell lung cancer cells [1] [4] [9]. This accumulation is potentiated when combined with lysosomal protease inhibitors, indicating impaired autophagosome-lysosome fusion and/or lysosomal degradation rather than autophagy induction [5]. The blocked autophagic flux causes accumulation of ubiquitinated protein aggregates and p62/sequestosome 1-positive inclusions, contributing to cellular stress. Pharmacological autophagy inhibition with 3-methyladenine partially rescues YM201636-induced cytotoxicity in liver cancer cells, confirming functional linkage between autophagic disruption and cell death [4] [9].
Electron microscopy reveals that YM201636 induces massive vacuolation (diameter: 1-5 micrometers) derived from swollen late endosomes/lysosomes within 4 hours of treatment [1] [5]. These vacuoles exhibit:
YM201636 upregulates epidermal growth factor receptor messenger ribonucleic acid expression by 2.5-4.5 fold in nonsmall cell lung cancer cell lines (Calu-1, H1299, HCC827) within 24 hours [3] [8]. Paradoxically, this transcriptional increase occurs alongside reduced epidermal growth factor receptor membrane recycling and altered downstream signaling. Immunofluorescence demonstrates that the compound induces perinuclear accumulation of epidermal growth factor receptor in enlarged endosomes, impairing its recycling to the plasma membrane [9]. In liver cancer cells, YM201636-mediated autophagy induction requires epidermal growth factor receptor overexpression, as evidenced by epidermal growth factor receptor transfection experiments showing enhanced cytotoxic response [4] [9].
In epidermal growth factor receptor-mutant nonsmall cell lung cancer HCC827 cells (exon 19 deletion), YM201636 treatment significantly upregulates pore-sealing claudins (claudin-1, claudin-3, claudin-5) while suppressing malignancy phenotypes:
Cell Line | Epidermal Growth Factor Receptor Status | Claudin Regulation | Malignancy Phenotype Suppression |
---|---|---|---|
HCC827 | Exon 19 deletion (constitutively active) | Claudin-1 ↑ 3.2-fold; Claudin-3 ↑ 2.8-fold; Claudin-5 ↑ 4.1-fold | Colony formation ↓ 70%; Migration ↓ 60% [3] [8] |
Calu-1 | Wild-type | Claudin-3 ↑ 2.1-fold; Claudin-5 ↑ 3.3-fold | Colony formation ↓ 65%; Migration ↓ 55% [3] |
Huh-7 | Wild-type | Not reported | Proliferation half-maximal inhibitory concentration = 2 micromolar; Autophagy-dependent death [4] [9] |
The compound's anti-tumor effects are significantly enhanced in epidermal growth factor receptor-overexpressing cells, suggesting potential therapeutic synergy in epidermal growth factor receptor-driven cancers. In vivo, YM201636 (2 milligrams/kilogram) suppresses liver cancer allograft growth by 60% without systemic toxicity, with tumor regression correlating with increased microtubule associated protein 1 light chain 3 alpha-II and epidermal growth factor receptor levels [4] [9].
Recent electrophysiological studies reveal that YM201636 directly inhibits two-pore channel 2, an endolysosomal cation channel activated by phosphatidylinositol 3,5-bisphosphate and nicotinic acid adenine dinucleotide phosphate, with half-maximal inhibitory concentration = 0.16 micromolar [10]. This inhibition occurs through open-channel pore blockade at a histidine residue (His-699) near the bundle-crossing gate, explaining additional mechanisms for disrupted calcium signaling beyond phosphatidylinositol 3,5-bisphosphate depletion. The blockade:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6